
3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and has a molecular weight of 348.34 g/mol.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for cell survival. This leads to the induction of apoptosis in cancer cells and the prevention of neuronal death in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Induction of apoptosis in cancer cells
2. Prevention of neuronal death in the brain
3. Inhibition of bacterial growth
4. Reduction of inflammation
実験室実験の利点と制限
One of the main advantages of using 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide in lab experiments is its potent anticancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell death and developing new cancer treatments. However, one of the main limitations of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to prevent any adverse effects on lab personnel and the environment.
将来の方向性
There are several future directions for the research of 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide. Some of the most promising directions include:
1. Developing new cancer treatments based on the anticancer properties of this compound
2. Studying the neuroprotective properties of this compound and its potential applications in the treatment of neurodegenerative disorders
3. Investigating the antibacterial properties of this compound and its potential applications in the development of new antibiotics
4. Conducting further studies to understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anticancer, neuroprotective, and antibacterial properties make it an ideal compound for studying the mechanisms of cell death and developing new treatments for various diseases. However, careful handling and disposal of this compound are necessary to prevent any adverse effects on lab personnel and the environment.
合成法
The synthesis of 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide involves the condensation of 4-fluoroacetophenone and 2-methyl-5-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then purified through recrystallization using ethanol.
科学的研究の応用
3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications of this compound include:
1. Cancer Research: this compound has been shown to have potent anticancer properties. It has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes that are essential for cancer cell survival.
2. Neuroscience Research: This compound has been studied for its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of neurons in the brain.
3. Antibacterial Research: this compound has been shown to have antibacterial properties and can inhibit the growth of various bacterial strains.
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11-2-8-14(19(21)22)10-15(11)18-16(20)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3,(H,18,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDFKUYOLSOEHZ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)
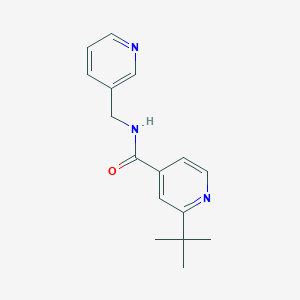
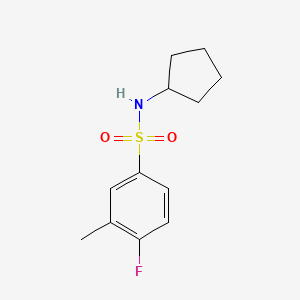
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)
![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)
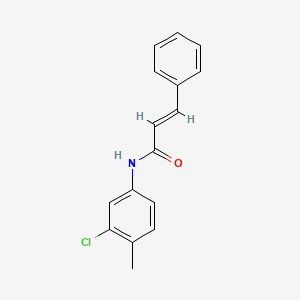
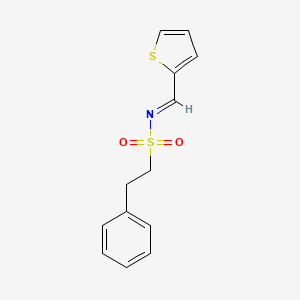
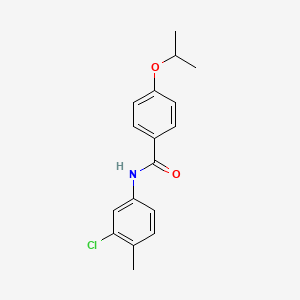

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)

methanone](/img/structure/B5782392.png)